N-(diphenylmethylene)-2-methoxyaniline
Overview
Description
N-(diphenylmethylene)-2-methoxyaniline is an organic compound with the molecular formula C20H17NO and a molecular weight of 287.4 g/mol. This compound is a Schiff base, which is a type of imine formed by the condensation of an aromatic aldehyde with an aromatic amine. Schiff bases are known for their versatility in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(diphenylmethylene)-2-methoxyaniline can be synthesized through the condensation reaction between benzhydryl chloride and 2-methoxyaniline. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the removal of hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(diphenylmethylene)-2-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones or oxides.
Reduction: Corresponding amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
N-(diphenylmethylene)-2-methoxyaniline has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as an intermediate in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of N-(diphenylmethylene)-2-methoxyaniline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. This inhibition can affect various biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-Benzylideneaniline: Another Schiff base with similar structural features but different substituents.
N-Benzylidene-3-methoxyaniline: Similar structure with a methoxy group at a different position on the aromatic ring.
Uniqueness
N-(diphenylmethylene)-2-methoxyaniline is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. The presence of the methoxy group at the 2-position enhances its electron-donating properties, making it more reactive in certain chemical reactions compared to its analogs .
Properties
Molecular Formula |
C20H17NO |
---|---|
Molecular Weight |
287.4 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-1,1-diphenylmethanimine |
InChI |
InChI=1S/C20H17NO/c1-22-19-15-9-8-14-18(19)21-20(16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-15H,1H3 |
InChI Key |
WHEHWWKNECIKRN-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N=C(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=CC=C1N=C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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